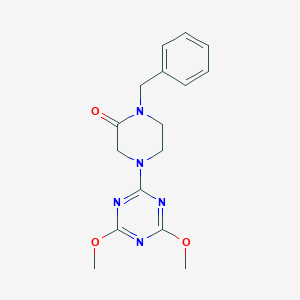![molecular formula C13H20N4O2S2 B6438795 1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2548975-77-3](/img/structure/B6438795.png)
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane (hereafter referred to as “cyclo-diazepane”) is a synthetic organic compound composed of a 1,4-diazepane core and a cyclopropanesulfonyl group attached to the 2-position of a pyrimidine ring. Cyclo-diazepane is a versatile compound with a wide range of applications in the fields of chemical synthesis, biochemistry, and pharmacology. Its unique structure and properties make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals.
科学研究应用
Cyclo-diazepane has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, it has been used as a starting material for the synthesis of novel pharmaceuticals. In organic synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, it has been used to study the structure and function of proteins and enzymes.
作用机制
Cyclo-diazepane is an electrophilic compound, which means that it can react with nucleophiles such as amines, alcohols, and thiols. The reaction of cyclo-diazepane with a nucleophile yields a cyclopropanesulfonamide, which can then undergo further reactions depending on the nature of the nucleophile. For example, in the presence of an amine, the cyclopropanesulfonamide can undergo a ring-opening reaction to form a cyclopropanesulfonamide amide.
Biochemical and Physiological Effects
Cyclo-diazepane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In vivo studies have shown that it can affect the levels of neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anti-inflammatory and antineoplastic effects.
实验室实验的优点和局限性
The unique structure and properties of cyclo-diazepane make it an attractive intermediate for the synthesis of various compounds and pharmaceuticals. Its low cost and availability make it an ideal starting material for laboratory experiments. However, its reactivity can also be a limitation, as it can react with nucleophiles to form potentially harmful compounds.
未来方向
Future research on cyclo-diazepane could focus on its potential applications in drug discovery and organic synthesis. Studies could be conducted to explore its ability to inhibit the activity of various enzymes and its potential as a building block for the synthesis of complex molecules. Additionally, research could focus on its potential as an anti-inflammatory and antineoplastic agent. Finally, further studies could be conducted to explore its potential interactions with other compounds and its effects on biochemical and physiological processes.
合成方法
Cyclo-diazepane can be synthesized from the reaction of a diazonium salt with a sulfonyl chloride. The reaction of the diazonium salt with the sulfonyl chloride yields the cyclopropanesulfonyl group, which is then attached to the 2-position of the pyrimidine ring. The reaction is carried out in an inert atmosphere and requires a catalyst such as triethylamine. The reaction is exothermic and can be carried out at room temperature.
属性
IUPAC Name |
1-cyclopropylsulfonyl-4-(2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-20-13-14-6-5-12(15-13)16-7-2-8-17(10-9-16)21(18,19)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWIHPMIWACBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438713.png)
![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B6438729.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)
![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)
![1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438818.png)